molecular formula C12H24Cl2N2O B13518507 N-(piperidin-4-yl)cyclohexanecarboxamidedihydrochloride

N-(piperidin-4-yl)cyclohexanecarboxamidedihydrochloride

Cat. No.: B13518507
M. Wt: 283.23 g/mol
InChI Key: NCWDYMACPRLJOV-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C12H22N2O·2HCl. It is known for its applications in various scientific research fields, particularly in pharmacology and medicinal chemistry. This compound is often used as a specific inhibitor of Rho-associated protein kinases (ROCK), which play a crucial role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK). These kinases are involved in various cellular processes, including cell contraction, motility, and proliferation. By binding to the catalytic site of ROCK, N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride prevents the phosphorylation of downstream targets, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for selective binding to the catalytic site of ROCK, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C12H24Cl2N2O

Molecular Weight

283.23 g/mol

IUPAC Name

N-piperidin-4-ylcyclohexanecarboxamide;dihydrochloride

InChI

InChI=1S/C12H22N2O.2ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;;/h10-11,13H,1-9H2,(H,14,15);2*1H

InChI Key

NCWDYMACPRLJOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCNCC2.Cl.Cl

Origin of Product

United States

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